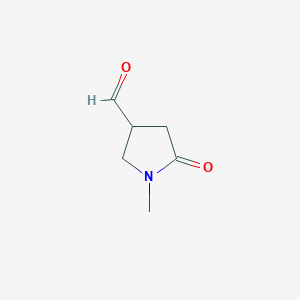

1-Methyl-5-oxopyrrolidine-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

1-methyl-5-oxopyrrolidine-3-carbaldehyde |

InChI |

InChI=1S/C6H9NO2/c1-7-3-5(4-8)2-6(7)9/h4-5H,2-3H2,1H3 |

InChI Key |

KYJBHEXXMLSDOT-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(CC1=O)C=O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 1 Methyl 5 Oxopyrrolidine 3 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a highly reactive functional group that readily participates in a wide range of chemical reactions. This reactivity stems from the polarized nature of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.org

The aldehyde functional group of 1-Methyl-5-oxopyrrolidine-3-carbaldehyde can be readily oxidized to yield the corresponding carboxylic acid, 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. nih.gov This transformation is a common and high-yielding reaction in organic synthesis. Various oxidizing agents can be employed, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) to milder, more selective reagents. organic-chemistry.org For substrates sensitive to harsh conditions, reagents such as silver oxide (Ag₂O) in the Tollens' test are effective. The resulting carboxylic acid is a stable derivative and serves as a precursor for other functional groups, such as esters and amides, through further reactions like Fischer esterification. mdpi.comlibretexts.org

Table 1: Oxidation of this compound

| Product | Common Reagents |

|---|

The aldehyde can be reduced to a primary alcohol, (3-(hydroxymethyl)-1-methylpyrrolidin-2-one). This is typically achieved using hydride-based reducing agents. openstax.org Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, selectively reducing aldehydes and ketones without affecting less reactive functional groups like the lactam amide. openstax.org For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger reducing agent that can potentially react with other carbonyl groups. openstax.org The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic aldehyde carbon, followed by protonation of the resulting alkoxide intermediate to yield the alcohol. openstax.org

Table 2: Reduction of this compound

| Product | Common Reagents |

|---|

The core reactivity of the aldehyde group is defined by nucleophilic addition. libretexts.org A wide array of nucleophiles can attack the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. youtube.com Subsequent protonation yields the final addition product. libretexts.org

Examples of nucleophilic additions include:

Grignard Reactions: Addition of organomagnesium halides (Grignard reagents, R-MgX) results in the formation of secondary alcohols. For example, reacting this compound with methylmagnesium bromide would yield 1-(1-methyl-5-oxopyrrolidin-3-yl)ethan-1-ol. youtube.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN) followed by acidification produces a cyanohydrin. This reaction adds a carbon atom and creates a new chiral center.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene, replacing the C=O double bond with a C=C double bond.

These reactions are fundamental in carbon-carbon bond formation and the synthesis of more complex molecular architectures from the parent aldehyde.

Condensation reactions involve an initial nucleophilic addition to the aldehyde, followed by the elimination of a small molecule, typically water, to form a new double bond. libretexts.orglibretexts.org

Hydrazone Formation: Aldehydes react with hydrazine (B178648) and its derivatives (such as phenylhydrazine (B124118) or substituted hydrazides) to form hydrazones. dergipark.org.tr These reactions involve the nucleophilic attack of the terminal nitrogen of the hydrazine onto the aldehyde carbon, followed by dehydration to form a C=N double bond. minarjournal.com Hydrazones of related 5-oxopyrrolidine-3-carbaldehydes have been synthesized as they are important intermediates and possess a range of biological activities. mdpi.comnih.gov For instance, reacting 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide with various aromatic aldehydes yields the corresponding hydrazones in good to excellent yields (60-90%). mdpi.com

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, such as malonic acid or ethyl acetoacetate), catalyzed by a weak base like piperidine (B6355638) or L-proline. wikipedia.orgorganic-chemistry.org The product is typically an α,β-unsaturated compound. wikipedia.org This reaction has been successfully applied to similar heterocyclic aldehydes to produce coumarin-3-carboxylic esters in good yields (up to 94%). biomedres.us

Table 3: Examples of Condensation Reactions with Related Pyrrolidines

| Reaction Type | Reactants | Product Type | Yield | Reference |

|---|---|---|---|---|

| Hydrazone Formation | 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide + Aromatic Aldehydes | N'-substituted-5-oxopyrrolidine-3-carbohydrazides | 60-90% | mdpi.com |

Reactions Involving the Lactam Moiety

The lactam in this compound consists of a cyclic amide. Amides are generally the most stable of the carboxylic acid derivatives due to resonance stabilization, which delocalizes the lone pair of electrons from the nitrogen atom into the carbonyl group. This resonance imparts partial double-bond character to the C-N bond, making it strong and less reactive.

Transformations involving the cleavage of this amide bond, such as hydrolysis to the corresponding γ-amino acid, typically require harsh reaction conditions, such as prolonged heating with strong acids or bases. Under the milder conditions used for modifying the aldehyde group, the lactam ring is expected to remain intact. The existing literature on this compound and its close analogs primarily focuses on the reactivity of the C3-substituent, with specific studies on the transformation of the lactam ring itself being limited. vulcanchem.commdpi.comnih.gov

Ring-Opening and Ring-Expansion Reactions

The strained five-membered lactam ring in this compound is susceptible to cleavage under certain conditions, leading to linear amino acid derivatives. Furthermore, the potential for ring-expansion to larger, more stable heterocyclic systems is an intriguing aspect of its chemistry.

Ring-Opening Reactions:

The hydrolysis of the amide bond within the lactam ring is a characteristic reaction of pyrrolidinones. This process can be catalyzed by both acid and base, although basic conditions are often more effective for N-substituted lactams. For instance, the structurally related N-methyl-2-pyrrolidone undergoes reversible ring-opening when treated with sodium hydroxide, yielding the corresponding sodium N-methyl-4-aminobutyrate. masterorganicchemistry.com A similar reaction is anticipated for this compound, which would lead to the formation of 4-(methylamino)-2-formyl-4-oxobutanoic acid. The stability of the resulting open-chain product would be influenced by the reaction conditions and the potential for subsequent intramolecular reactions involving the aldehyde group. Studies on other 5-oxopyrrolidine derivatives have shown that the pyrrolidinone ring can be readily cleaved in a strong alkaline medium to afford the corresponding butanoic acid derivatives. synquestlabs.com

Ring-Expansion Reactions:

While less common than ring-opening, ring-expansion of the pyrrolidinone core could provide access to valuable six-membered piperidinone or other heterocyclic systems. Although no direct examples of ring-expansion for this compound are documented, reactions of related systems suggest potential pathways. For example, titanium-mediated reactions of monoazadiene complexes with aldehydes have been shown to result in ring expansion to seven-membered titanacycles. oup.com A hypothetical ring-expansion of the pyrrolidinone could be envisioned through a multi-step sequence involving, for instance, a reaction at the C3-aldehyde or C4-position to introduce a side chain capable of intramolecular cyclization and rearrangement. Such transformations often require specific catalysts and carefully controlled conditions to favor ring-expansion over other competing reactions. cureffi.org

Transformations at the N1-Methyl Group

The N-methyl group is a key feature of the title compound, influencing its solubility and electronic properties. Its removal (N-demethylation) and replacement with other alkyl groups (re-alkylation) are important transformations for structural diversification and modulation of biological activity.

N-Demethylation and Re-alkylation Studies

N-Demethylation:

The cleavage of the N-methyl bond in this compound can be achieved through various established methods for the N-dealkylation of tertiary amines and N-methylated heterocycles. scribd.com Classical methods include the Von Braun reaction using cyanogen (B1215507) bromide and reactions with chloroformate reagents, such as phenyl or ethyl chloroformate. scribd.com These reactions typically proceed through the formation of an intermediate that is subsequently hydrolyzed to yield the N-demethylated product. More recent methods involve photochemical and enzymatic approaches, which can offer milder reaction conditions and improved selectivity. quizlet.com For instance, enzymatic N-demethylation using oxidases has been reported for various N-methyl compounds. rsc.org

| Method | Reagents/Conditions | Expected Product | Reference(s) |

| Von Braun Reaction | 1. BrCN2. H₂O | 5-Oxopyrrolidine-3-carbaldehyde (B3324058) | scribd.com |

| Chloroformate Method | 1. ClCO₂R (e.g., R = Ph, Et)2. Hydrolysis | 5-Oxopyrrolidine-3-carbaldehyde | scribd.com |

| Photochemical Demethylation | Photosensitizer, UV light, O₂ | 5-Oxopyrrolidine-3-carbaldehyde | quizlet.com |

| Enzymatic Demethylation | N-demethylase enzymes | 5-Oxopyrrolidine-3-carbaldehyde | rsc.org |

N-Re-alkylation:

Following N-demethylation, the resulting secondary amine of 5-oxopyrrolidine-3-carbaldehyde can be re-alkylated to introduce a variety of substituents at the nitrogen atom. Standard alkylation procedures, such as reaction with alkyl halides in the presence of a base, can be employed. nih.gov The choice of base and solvent is crucial to achieve efficient N-alkylation over O-alkylation of the lactam. Studies on 5-alkoxymethyl-2-pyrrolidinone derivatives have shown that the presence of a substituent at the 5-position can influence the ease of N-alkylation. nih.gov Furthermore, methods for the N-alkylation of lactams using symmetrical dialkyl ethers in the presence of a catalyst have also been reported. sigmaaldrich.com

| Alkylating Agent | Base/Catalyst | Expected Product | Reference(s) |

| Alkyl Halide (R-X) | PhLi, KOH | 1-Alkyl-5-oxopyrrolidine-3-carbaldehyde | nih.gov |

| Dialkyl Ether (R-O-R) | Al₂O₃, heat | 1-Alkyl-5-oxopyrrolidine-3-carbaldehyde | sigmaaldrich.com |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolidinone Ring System

The pyrrolidinone ring possesses sites susceptible to both electrophilic and nucleophilic attack, allowing for further functionalization. The presence of the electron-withdrawing carbonyl group and the aldehyde substituent influences the regioselectivity of these reactions.

Electrophilic Substitution:

The carbon atoms alpha to the carbonyl group (C2 and C4) are potential sites for electrophilic substitution via enolate intermediates. Deprotonation at the C4 position would be sterically less hindered. While direct electrophilic substitution on this compound has not been reported, studies on related pyroglutamic acid derivatives provide valuable insights. For example, the alkylation of N-protected pyroglutamic esters at the C4 position has been achieved using lithium enolates. nih.gov Similarly, Pd-catalyzed C(sp³)–H functionalization at the beta-position (C4) of 5-oxo-pyrrolidine-3-carboxylic acid derivatives has been demonstrated, showcasing a modern approach to introduce aryl groups at this position. rsc.orgsigmaaldrich.com These methodologies suggest that C4-functionalization of the target molecule is a feasible endeavor.

Nucleophilic Substitution:

The primary site for nucleophilic attack on the pyrrolidinone ring itself is the carbonyl carbon, which typically leads to ring-opening as discussed previously. However, the aldehyde group at the C3 position is a highly reactive electrophilic center for nucleophilic addition reactions. masterorganicchemistry.comlibretexts.orgkhanacademy.org A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), amines, and alcohols, are expected to react with the aldehyde to form the corresponding secondary alcohols, imines, and acetals, respectively. youtube.com These transformations provide a versatile handle for introducing a diverse array of functional groups and for building more complex molecular architectures based on the 1-methyl-5-oxopyrrolidine scaffold. The reactivity of the aldehyde is generally higher than that of a ketone due to less steric hindrance and greater polarization of the carbonyl bond. libretexts.org

| Reaction Type | Reagent | Expected Product at C3 | Reference(s) |

| Nucleophilic Addition | Grignard Reagent (RMgX) | Secondary Alcohol | youtube.com |

| Nucleophilic Addition | Primary Amine (RNH₂) | Imine | khanacademy.org |

| Nucleophilic Addition | Alcohol (ROH), acid catalyst | Acetal | khanacademy.org |

Application As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Precursor for Bioactive Heterocyclic Systems

The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, and its derivatives serve as key precursors for a wide array of bioactive heterocyclic compounds. rsc.org The aldehyde functionality of 1-methyl-5-oxopyrrolidine-3-carbaldehyde is a reactive handle for condensation reactions with various dinucleophiles, leading to the formation of five- and six-membered heterocyclic rings. This strategy allows for the direct incorporation of the pyrrolidinone moiety into larger, more complex heterocyclic systems known to possess significant biological activity.

While direct literature on the aldehyde derivative is sparse, extensive research on the corresponding carboxylic acid and its hydrazide derivatives illustrates the synthetic potential of the scaffold. nih.govktu.lt These related compounds undergo condensation and cyclization reactions to yield a variety of heterocycles. nih.govktu.lt The aldehyde group is expected to participate in analogous transformations to produce a similar diversity of molecular frameworks.

Pyrazoles and Pyrroles: The condensation of 1-aryl-5-oxopyrrolidine-3-carbohydrazide with diketones like 2,4-pentanedione or 2,5-hexanedione, catalyzed by acid, has been shown to produce pyrazole (B372694) and pyrrole (B145914) derivatives, respectively. nih.govktu.lt For instance, the reaction with 2,4-pentanedione yields a 3,5-dimethylpyrazole (B48361) derivative. nih.gov Similarly, the aldehyde group of this compound can react with hydrazine (B178648) to form a hydrazone, which can then undergo further reactions to build pyrazole rings.

Triazoles: 5-oxopyrrolidine-3-carbohydrazide (B1650037) derivatives can be converted into the corresponding triazoles. nih.gov Alkaline cyclization of phenylhydrazine-1-carbothioamide and phenylhydrazine-1-carboxamide derivatives of the pyrrolidinone core leads to the formation of triazolethione and triazolone systems in good yields. nih.gov

Thiadiazoles and Oxadiazoles: The synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles often involves the cyclization of diacylhydrazines or thioacylhydrazines. nih.govnih.gov Starting from a 5-oxopyrrolidine-3-carbohydrazide, reaction with various reagents under dehydrating conditions can yield the corresponding oxadiazole ring. nih.gov For example, reactions of acid hydrazides with acid chlorides followed by cyclization using agents like phosphorous oxychloride are common routes. nih.gov Thiadiazoles can be synthesized from semicarbazone precursors by reaction with thionyl chloride. nih.gov The aldehyde functionality in this compound provides a direct entry point to such semicarbazones.

Thiazoles: Thiazole rings can be constructed by reacting α-haloketones with thioamides (Hantzsch synthesis). Derivatives of the 5-oxopyrrolidine core have been used to synthesize various thiazoles, which are noted for their wide range of biological activities. nih.govmdpi.com A typical route involves the bromination of a suitable keto-acid derivative of the pyrrolidinone, followed by reaction with a thiocarbonyl compound. nih.gov

Benzimidazoles: Benzimidazole derivatives have been synthesized by heating 5-oxopyrrolidine-3-carboxylic acid with various benzene-1,2-diamines in hydrochloric acid. nih.gov This reaction demonstrates the stability of the pyrrolidinone core under acidic conditions and its utility as a scaffold for constructing fused heterocyclic systems. nih.govnih.gov

The following table summarizes the types of heterocyclic systems that can be generated from the 5-oxopyrrolidine scaffold, highlighting the versatility of this building block.

| Target Heterocycle | Pyrrolidinone Starting Material/Intermediate | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| Pyrazoles | Acid Hydrazide | Condensation with 1,3-diketones (e.g., 2,4-pentanedione) in propan-2-ol with HCl catalyst. | nih.gov |

| Pyrroles | Acid Hydrazide | Condensation with 1,4-diketones (e.g., 2,5-hexanedione) in propan-2-ol with acetic acid catalyst. | nih.gov |

| Triazoles | Hydrazinecarbothioamide/Hydrazinecarboxamide | Alkaline cyclization (e.g., 4% aq. NaOH). | nih.gov |

| Oxadiazoles | Acid Hydrazide | Reaction with carboxylic acids/acid chlorides and a dehydrating agent (e.g., POCl₃). | nih.gov |

| Thiadiazoles | Semicarbazone | Cyclization with thionyl chloride (SOCl₂). | nih.gov |

| Thiazoles | α-Bromoketone derivative | Condensation with thiocarbonyl compounds (e.g., thiocarbamide). | nih.gov |

| Benzimidazoles | Carboxylic Acid | Condensation with benzene-1,2-diamines in 4N HCl at reflux. | nih.gov |

Role in Total Synthesis of Natural Products and Analogues

The 5-oxopyrrolidine ring, also known as the pyroglutamate (B8496135) unit, is a core structural motif in numerous natural products and bioactive molecules, particularly those involved in central nervous system (CNS) diseases. rsc.org Vicinal ketoesters and related polycarbonyl compounds are recognized as powerful intermediates in the total synthesis of natural products due to the high electrophilicity and dense functionality they possess. beilstein-journals.org

While no specific total synthesis employing this compound has been reported, its structural features make it an attractive candidate for such endeavors. The combination of a chiral scaffold with orthogonal aldehyde and ketone functionalities allows for sequential and stereocontrolled bond formations. For example, the aldehyde can be used for chain elongation via aldol (B89426), Wittig, or Grignard reactions, while the lactam carbonyl can direct further transformations or participate in cyclization reactions. The synthesis of complex natural products like (−)-aplaminal, which features a poly-aza-bicyclic system, has utilized related keto-ester intermediates derived from amino acids. beilstein-journals.org The dense functionalization of this compound positions it as a similarly powerful building block for accessing complex nitrogen-containing natural products and their analogues.

Diversification Strategies for Chemical Library Generation

The generation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds to identify new therapeutic leads. The concept of utilizing novel, readily synthesizable building blocks to access previously unexplored chemical space is crucial for this process. nih.gov

This compound is an ideal scaffold for chemical library generation. Its rigid core presents functional groups in a well-defined three-dimensional orientation. The aldehyde is amenable to a vast number of chemical transformations, including:

Reductive amination: Reaction with a diverse set of primary and secondary amines to generate a library of amino-pyrrolidinones.

Condensation reactions: Formation of hydrazones, oximes, and other C=N bonds, introducing further diversity. nih.gov

Carbon-carbon bond-forming reactions: Participation in aldol, Wittig, and Henry reactions to build molecular complexity.

Researchers have explicitly used the 5-oxopyrrolidine-3-carboxylic acid scaffold to synthesize libraries of derivatives for screening against pathogens. nih.gov In one study, a series of hydrazones were prepared by condensing the corresponding hydrazide with various aldehydes, leading to the discovery of potent antibacterial agents. nih.govnih.gov The structural and functional richness of this compound makes it a highly valuable starting point for diversity-oriented synthesis (DOS) campaigns aimed at populating screening collections with novel, sp³-rich compounds. rsc.org

Contributions to Methodology Development in Organic Synthesis

Novel building blocks often drive the development of new synthetic methods. The unique structural and electronic properties of this compound make it an interesting substrate for exploring and developing new chemical transformations.

Recent work has focused on the development of methods for the functionalization of the 5-oxopyrrolidine core. rsc.org For example, a synthetic pathway combining the Castagnoli–Cushman three-component reaction (CCR) with a palladium-catalyzed β-C(sp³)–H bond activation has been developed. rsc.org This strategy allows for the creation of densely functionalized 5-oxopyrrolidines with control over multiple stereocenters. rsc.org The carboxylic acid functionality generated in the CCR was used as a handle to direct the C-H activation. rsc.org The aldehyde group in this compound could similarly be envisioned as a participant or directing element in novel multicomponent reactions or catalytic cycles, contributing to the expansion of the synthetic chemist's toolkit. Its rigid framework is also ideal for studying the stereochemical outcomes of new reactions.

Advanced Spectroscopic and Structural Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No publicly available ¹H NMR or ¹³C NMR spectra or data for 1-Methyl-5-oxopyrrolidine-3-carbaldehyde could be located. This information is crucial for the definitive assignment of the proton and carbon signals in the molecule.

High-Resolution ¹H NMR and ¹³C NMR Techniques

Detailed analysis based on high-resolution ¹H and ¹³C NMR spectroscopy would be required to determine the precise chemical shifts and coupling constants of the protons and carbons in the pyrrolidine (B122466) ring, the methyl group, and the aldehyde functional group. However, no such experimental data has been published in the available resources.

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of the atoms within the molecule. chemicalbook.com These techniques would establish correlations between adjacent protons (COSY) and between protons and their directly attached carbons (HMQC), as well as long-range correlations between protons and carbons (HMBC), providing unambiguous structural elucidation. chemicalbook.com Unfortunately, no data from such experiments for this compound are available in the public domain.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

While the molecular formula is known to be C₆H₉NO₂, no experimental mass spectrometry data has been found.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, which would serve to confirm the elemental composition of C₆H₉NO₂. Analysis of the fragmentation pattern would further help in confirming the structure by identifying the characteristic losses of fragments such as the formyl group (CHO) or the methyl group (CH₃). This data is not currently available.

Infrared (IR) Spectroscopy for Functional Group Identification

No verified, full experimental IR spectrum for this compound is available in the public scientific literature. A comprehensive analysis would involve the identification of characteristic absorption bands for the lactam carbonyl (C=O), the aldehyde carbonyl (C=O), and the C-H bonds.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

There are no published X-ray crystallography studies for this compound or its direct derivatives. Such an analysis would provide definitive information on the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing. While studies exist for derivatives of the related 5-oxopyrrolidine-3-carboxylic acid, this data is not directly applicable to the title compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations are powerful computational tools for investigating the electronic structure and predicting various molecular properties. For a molecule like 1-Methyl-5-oxopyrrolidine-3-carbaldehyde, Density Functional Theory (DFT) would be a highly suitable method, balancing computational cost with accuracy. Such studies would provide fundamental insights into the molecule's geometry, stability, and electronic characteristics.

A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. From this, one could derive key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. For this compound, DFT calculations could be employed to predict its ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, a theoretical NMR spectrum can be generated.

Comparing these predicted shifts with experimental data, if it were available, would serve as a rigorous validation of both the computational methodology and the experimental structural assignment. While experimental NMR data for some related pyrrolidinone structures exist, a direct comparison for this compound is not possible due to the lack of published experimental spectra and corresponding predictive studies.

A hypothetical table of predicted NMR chemical shifts for this compound, based on a DFT calculation, would resemble the following:

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (N-CH₃) | Data not available | Data not available |

| 2 (CH₂) | Data not available | Data not available |

| 3 (CH) | Data not available | Data not available |

| 4 (CH₂) | Data not available | Data not available |

| 5 (C=O) | - | Data not available |

| Aldehyde (CHO) | Data not available | Data not available |

This table is for illustrative purposes only. The data is not available from existing research.

Analysis of Reaction Mechanisms and Transition States

Theoretical chemistry provides a powerful lens through which to study the intricate details of chemical reactions. For this compound, which possesses multiple reactive sites (the aldehyde, the lactam ring), DFT calculations could be used to explore various reaction pathways. For instance, the mechanism of its reduction, oxidation, or condensation reactions could be elucidated.

This would involve locating the transition state structures for each step of a proposed mechanism and calculating the corresponding activation energies. This information is invaluable for understanding reaction kinetics, predicting product distributions, and designing more efficient synthetic routes. Currently, no such mechanistic studies have been published specifically for this compound.

Molecular Modeling and Conformational Analysis

A systematic conformational search would identify the most stable conformers and the energy barriers between them. This knowledge is critical for understanding how the molecule might interact with biological targets or pack in a crystal lattice.

Predictive Studies on Reactivity, Selectivity, and Stereocontrol

Building upon the foundation of electronic structure and conformational analysis, predictive studies could forecast the reactivity of this compound. For example, the calculated electrostatic potential map could indicate the most likely sites for nucleophilic or electrophilic attack.

Furthermore, in reactions that could lead to multiple products, computational models can predict the chemo-, regio-, and stereoselectivity. This is particularly relevant given the chiral center at the 3-position. Understanding the factors that would control the stereochemical outcome of reactions involving this compound is a key area where predictive studies would be highly beneficial, yet such research is currently absent from the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science. These studies correlate variations in the chemical structure of a series of compounds with their measured biological activity or physical properties. While QSAR studies have been conducted on various classes of pyrrolidinone derivatives, establishing them as, for example, potential anti-convulsant or nootropic agents, no such studies have been reported that include this compound or its close derivatives. nih.govnih.govtandfonline.com

To perform a QSAR study, a library of derivatives of this compound would first need to be synthesized and their biological activities tested. Then, a range of molecular descriptors (e.g., steric, electronic, hydrophobic) would be calculated for each derivative. Statistical methods would then be used to build a mathematical model that relates these descriptors to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds.

A hypothetical data table for a QSAR study might look like this:

| Derivative of this compound | Biological Activity (e.g., IC₅₀) | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Dipole Moment) |

| Compound A | Data not available | Data not available | Data not available |

| Compound B | Data not available | Data not available | Data not available |

| Compound C | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. The data is not available from existing research.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning. Future efforts in synthesizing 1-methyl-5-oxopyrrolidine-3-carbaldehyde and its derivatives will likely prioritize sustainability. This involves the use of renewable starting materials, minimizing waste, and employing environmentally benign reagents and solvents.

Key Research Objectives:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product.

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and improve efficiency. For instance, developing catalytic oxidation methods for the aldehyde synthesis step, avoiding heavy-metal-based oxidants.

Bio-based Feedstocks: Investigating the use of glutamic acid or other bio-derived starting materials for the construction of the pyrrolidone core.

Green Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds (VOCs).

A comparative table of potential green metrics for different synthetic approaches is presented below.

| Synthetic Approach | Potential Green Solvents | Catalyst Type | Key Advantage |

| Chemo-enzymatic Synthesis | Water, Buffer | Biocatalyst (e.g., oxidase) | High selectivity, mild conditions |

| Microwave-assisted Synthesis | Ethanol, Water | Phase Transfer Catalyst | Reduced reaction times, energy efficiency |

| Electrochemical Synthesis | Acetonitrile, Water with supporting electrolyte | Electrode | Avoids chemical oxidants/reductants |

Exploration of Catalytic Asymmetric Transformations

The stereochemistry of the 3-substituent on the pyrrolidone ring is often crucial for biological activity. Therefore, the development of catalytic asymmetric methods to control the stereocenter at the C3 position is a significant area for future research. This would allow for the selective synthesis of either the (R) or (S) enantiomer of this compound, which is critical for developing stereospecific drugs and materials.

Potential Asymmetric Strategies:

Organocatalysis: Utilizing small organic molecules (e.g., proline derivatives) to catalyze the asymmetric introduction of the aldehyde group or its precursor.

Transition Metal Catalysis: Employing chiral transition metal complexes (e.g., with Rhodium, Iridium, or Palladium) for asymmetric hydrogenation or hydroformylation routes.

Kinetic Resolution: Developing enzymatic or chemical methods to selectively react with one enantiomer of a racemic intermediate, allowing for the separation of the desired stereoisomer.

The aldehyde functionality is a prime handle for subsequent stereoselective transformations, as shown in the table below.

| Transformation | Catalyst Type | Potential Product | Significance |

| Asymmetric Aldol (B89426) Addition | Chiral Lewis Acid or Organocatalyst | Chiral β-hydroxy pyrrolidone | Access to complex polyketide-like structures |

| Asymmetric Allylation | Chiral Boron or Silicon Reagents | Chiral homoallylic alcohol | Introduction of a versatile functional group |

| Asymmetric Strecker Synthesis | Chiral Catalyst | Chiral α-amino nitrile | Synthesis of non-proteinogenic amino acids |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. Integrating the synthesis of this compound into flow platforms could enable on-demand production and facilitate the rapid generation of derivative libraries.

Key Advantages of Flow Synthesis:

Improved Heat and Mass Transfer: Microreactors provide a high surface-area-to-volume ratio, allowing for precise temperature control, which is crucial for many sensitive reactions.

Enhanced Safety: The small reaction volumes minimize the risks associated with handling hazardous reagents or exothermic reactions.

Telescoped Reactions: Multiple synthetic steps can be performed sequentially in a continuous flow without isolating intermediates, saving time and resources.

Automated Optimization: Flow chemistry platforms can be coupled with automated systems for rapid reaction optimization and high-throughput screening.

A hypothetical multi-step flow synthesis is outlined below.

| Module | Reaction | Reagents/Catalyst | Conditions |

| 1 | Lactam Formation | γ-amino acid precursor, acid catalyst | High Temperature/Pressure |

| 2 | Functional Group Interconversion | Reduction of ester to alcohol | Solid-supported reducing agent |

| 3 | Oxidation | Oxidation of alcohol to aldehyde | Packed-bed oxidant |

| 4 | N-Methylation | Methylating agent | In-line purification |

| 5 | Purification | Liquid-liquid extraction or chromatography | Automated collection |

Design of Novel Multi-Component Reactions Incorporating the Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for generating molecular complexity. The aldehyde group of this compound makes it an ideal substrate for a variety of MCRs.

Potential MCRs:

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. Using this compound in an Ugi reaction would rapidly generate a library of complex peptide-like molecules.

Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.

Biginelli-type Reactions: While the classical Biginelli reaction involves a β-ketoester, novel variations could be developed using the aldehyde of the pyrrolidone scaffold to create unique heterocyclic systems. Research into analogous structures has shown successful condensation reactions with various reagents. For example, hydrazide derivatives of 5-oxopyrrolidine-3-carboxylic acid have been condensed with diketones and carboaldehydes to synthesize pyrazole (B372694), pyrrole (B145914), and triazine derivatives. ktu.lt

The development of novel MCRs based on this scaffold would provide rapid access to diverse chemical libraries for high-throughput screening in drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-Methyl-5-oxopyrrolidine-3-carbaldehyde derivatives, and how are reaction conditions optimized?

- Answer : A neutralization reaction of diastereohomogeneous dimethyl glutamate hydrochlorides is a validated method for synthesizing pyrrolidinone derivatives. For example, methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates are synthesized by neutralizing dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides under controlled pH and temperature . Optimization involves adjusting solvent polarity, reaction time, and stoichiometric ratios to enhance diastereoselectivity and yield.

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are critical for structural confirmation. For instance, hydrazide intermediates and final products are validated via characteristic carbonyl (C=O) and imine (C=N) stretching frequencies in FT-IR, coupled with proton integration in NMR . X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides definitive stereochemical data .

Q. How are computational methods employed to predict the reactivity of this compound in synthetic pathways?

- Answer : Density Functional Theory (DFT) calculations model transition states and electronic properties of intermediates. Software like APEX2 and SAINTPlus preprocess crystallographic data to validate predicted geometries against experimental results .

Advanced Research Questions

Q. What strategies resolve diastereoselectivity challenges in synthesizing this compound derivatives?

- Answer : Chiral auxiliaries or enantiopure starting materials (e.g., dimethyl (2R*,3R*)-glutamate hydrochlorides) enforce stereochemical control. For example, steric hindrance from aryl/pyridyl substituents directs nucleophilic attack, favoring specific diastereomers. Diastereomeric excess is quantified via HPLC or chiral shift reagents in NMR .

Q. How can contradictory spectroscopic data for pyrrolidinone derivatives be reconciled?

- Answer : Discrepancies between calculated and observed NMR/IR spectra often arise from dynamic effects (e.g., tautomerism) or crystal packing. Multi-technique validation—combining elemental analysis, mass spectrometry, and X-ray diffraction—resolves ambiguities. For hydrazide derivatives, variable-temperature NMR identifies rotamers .

Q. What pharmacological assays evaluate the bioactivity of this compound derivatives?

- Answer : In vitro cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., kinase or protease targets) are standard. Derivatives like 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid are screened for antioxidant activity via DPPH radical scavenging. In silico docking (e.g., AutoDock Vina) predicts binding affinities to biological targets .

Q. How do structural modifications (e.g., esterification, aryl substitution) alter the physicochemical properties of pyrrolidinone derivatives?

- Answer : Introducing electron-withdrawing groups (e.g., nitro, carboxyl) enhances solubility in polar solvents, while aryl substituents increase lipophilicity. Methyl ester derivatives exhibit improved metabolic stability compared to free acids. Quantitative Structure-Activity Relationship (QSAR) models correlate logP values with bioavailability .

Methodological Guidance

Q. What protocols ensure reproducibility in multi-step syntheses of pyrrolidinone derivatives?

- Answer : Strict inert atmosphere (N₂/Ar) prevents oxidation of intermediates. For example, esterification of 5-oxopyrrolidine-3-carboxylic acid with methanol/H₂SO₄ requires anhydrous conditions. Intermediate purification via recrystallization (e.g., NaOH acidification for carboxylates) ensures high purity (>95%) .

Q. How are high-resolution crystallographic data processed for pyrrolidinone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.